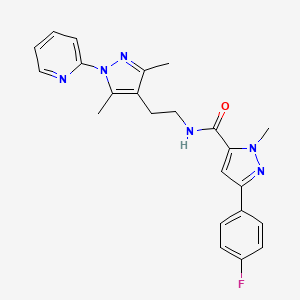
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H23FN6O and its molecular weight is 418.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyrazole ring, a pyridine moiety, and a fluorophenyl group, contributing to its pharmacological properties. The molecular formula is C19H21N5O with a molecular weight of approximately 345.41 g/mol. Its synthesis typically involves multi-step organic reactions which optimize yield and purity.
Inhibition of Glycine Transporters
One significant mechanism of action involves the inhibition of glycine transporter 1 (GlyT1), which is crucial for neurotransmission and implicated in various central nervous system disorders. This inhibition can lead to enhanced synaptic transmission and potential therapeutic effects in conditions such as schizophrenia and depression.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- MCF7 (breast cancer) : IC50 values around 3.79 µM.
- NCI-H460 (lung cancer) : IC50 values around 42.30 µM .
These results suggest that the compound may disrupt cellular processes in cancer cells, leading to apoptosis.
Table 1: Biological Activity Overview
| Activity Type | Target Cell Lines | IC50 Values (µM) |
|---|---|---|
| Anticancer | MCF7 | 3.79 |
| NCI-H460 | 42.30 | |
| Glycine Transporter | GlyT1 | Inhibition noted |
Case Study 1: Antitumor Efficacy
A study conducted by Wei et al. explored the efficacy of various pyrazole derivatives, including the compound . It was found that the compound significantly inhibited cell growth in A549 lung cancer cells with an IC50 value reported at 26 µM . The study highlights the potential for developing pyrazole-based therapeutics targeting specific cancer types.
Case Study 2: Neuropharmacological Effects
Another research avenue focused on the neuropharmacological effects of this compound, particularly its role as a GlyT1 inhibitor. The inhibition of glycine transporters has been linked to enhanced cognitive function in preclinical models, suggesting potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O/c1-15-19(16(2)30(27-15)22-6-4-5-12-25-22)11-13-26-23(31)21-14-20(28-29(21)3)17-7-9-18(24)10-8-17/h4-10,12,14H,11,13H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVRTMQZRSGKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














